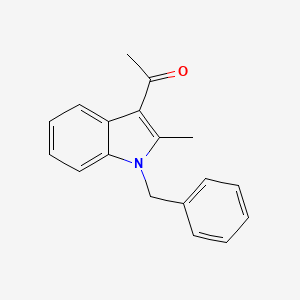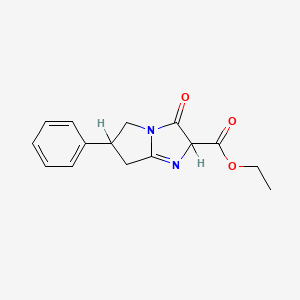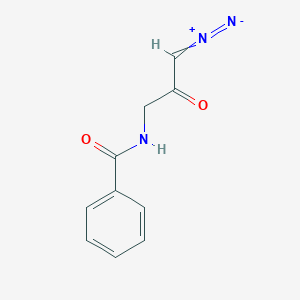
3,8-Diiodofluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Diiodofluoranthene is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH) This compound is characterized by the presence of two iodine atoms attached to the 3rd and 8th positions of the fluoranthene structure Fluoranthene itself is known for its fluorescence under UV light and is a significant component of coal tar
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Diiodofluoranthene typically involves the iodination of fluoranthene. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or a halogen carrier like iodine monochloride. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.
Analyse Des Réactions Chimiques
Types of Reactions: 3,8-Diiodofluoranthene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The iodine atoms can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3,8-diazidofluoranthene, while oxidation with potassium permanganate could produce fluoranthene-3,8-dione.
Applications De Recherche Scientifique
3,8-Diiodofluoranthene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Potential use in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which 3,8-Diiodofluoranthene exerts its effects is primarily through its reactivity due to the presence of iodine atoms. These atoms can participate in various chemical reactions, facilitating the formation of new bonds and the creation of complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Fluoranthene: The parent compound, lacking the iodine substituents.
3,8-Dinitrofluoranthene: A derivative with nitro groups instead of iodine atoms.
Benzo[j]fluoranthene: Another PAH with a similar structure but different ring fusion.
Uniqueness: 3,8-Diiodofluoranthene is unique due to the presence of iodine atoms, which significantly enhance its reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and materials science.
Propriétés
Numéro CAS |
73888-51-4 |
|---|---|
Formule moléculaire |
C16H8I2 |
Poids moléculaire |
454.04 g/mol |
Nom IUPAC |
3,8-diiodofluoranthene |
InChI |
InChI=1S/C16H8I2/c17-9-4-5-10-12-6-7-15(18)13-3-1-2-11(16(12)13)14(10)8-9/h1-8H |
Clé InChI |
ROHWQEIPMWDPGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Bromophenyl)ethenyl]morpholine](/img/structure/B14441865.png)
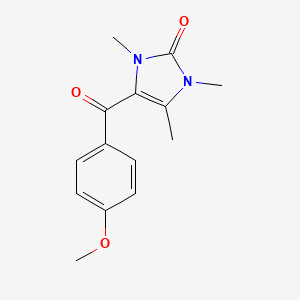
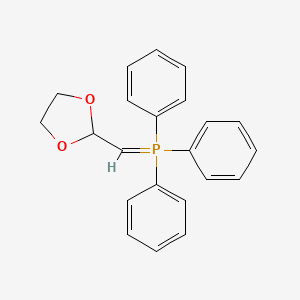
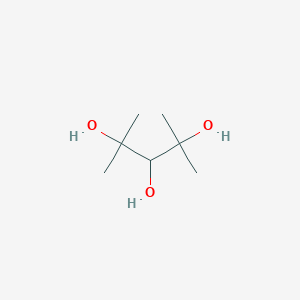


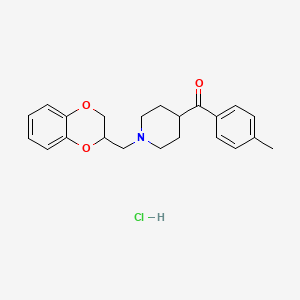
![1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14441900.png)
![(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid](/img/structure/B14441912.png)

